Glyceryl-2-13C trihexadecanoate

CAS No.: 287111-33-5

Cat. No.: VC3949315

Molecular Formula: C51H98O6

Molecular Weight: 808.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 287111-33-5 |

|---|---|

| Molecular Formula | C51H98O6 |

| Molecular Weight | 808.3 g/mol |

| IUPAC Name | 2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate |

| Standard InChI | InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1 |

| Standard InChI Key | PVNIQBQSYATKKL-KRXTUEGCSA-N |

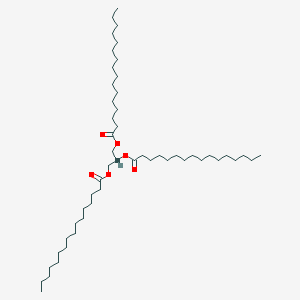

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

Glyceryl-2-13C trihexadecanoate consists of a glycerol backbone where the central carbon (sn-2 position) is enriched with the 13C isotope. Each hydroxyl group of the glycerol is esterified with a hexadecanoic acid (C16:0) chain. The 13C labeling at the sn-2 position is strategically significant, as this carbon is metabolically distinct in lipid processing pathways .

Key Structural Features:

-

Glycerol Backbone: after esterification.

-

Isotopic Purity: ≥99 atom % 13C at the sn-2 position, ensuring minimal interference from natural abundance isotopes .

Table 1: Molecular Properties of Glyceryl-2-13C Trihexadecanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 808.3 g/mol | |

| CAS Number | 287111-33-5 | |

| Isotopic Label Position | sn-2 Glycerol Carbon | |

| Purity | ≥98% Chemical, 99% 13C |

Applications in Metabolic Research

13C Metabolic Flux Analysis (MFA)

Glyceryl-2-13C trihexadecanoate is widely used to investigate lipid biosynthesis and degradation. In Yarrowia lipolytica studies, 13C-labeled tracers revealed flux through the glyoxylate shunt and tricarboxylic acid (TCA) cycle, highlighting malate transport as a key energy node . Similarly, in cancer cell models, 13C MFA traced the reductive carboxylation of α-ketoglutarate, a pathway upregulated under hypoxia .

Table 2: Key Metabolic Pathways Probed Using Glyceryl-2-13C Trihexadecanoate

Lipidomics and Structural Elucidation

Mass spectrometry (MS) techniques, particularly MS³, utilize the 13C label to differentiate isobaric TAGs. For example, in RAW 264.7 macrophages, the 13C signature allowed unambiguous identification of 16:0/16:0/16:1 TAG species, avoiding confusion with 14:0/16:0/18:1 isomers .

Comparison with Analogous Isotopologues

Positional Isotopomers

-

Glyceryl-1-13C Trihexadecanoate: 13C at sn-1; used to study phospholipid asymmetry .

-

Glyceryl-1,3-13C₂ Trihexadecanoate: Dual labeling for tracking bidirectional lipid fluxes .

Table 3: Isotopologue Comparison

Analytical Methods and Regulatory Status

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume